REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:21])[N:7]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH3:20])[CH:11]=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[C:1]([O:5][C:6](=[O:21])[N:7]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([O:19][CH3:20])[CH:11]=1)[CH3:8])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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0.98 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)OC(N(C)CC1=CC(=C(C=C1)[N+](=O)[O-])OC)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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300 mg
|
Type
|
catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration through a glass fiber
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Type
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FILTRATION
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Details
|
filter
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)CC1=CC(=C(C=C1)N)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |